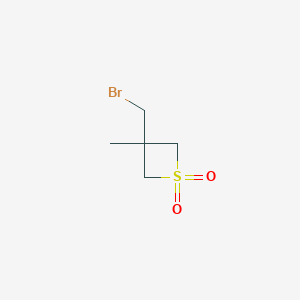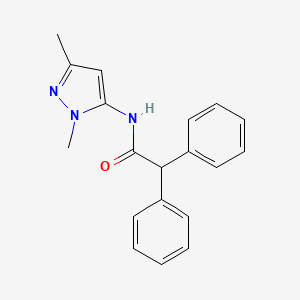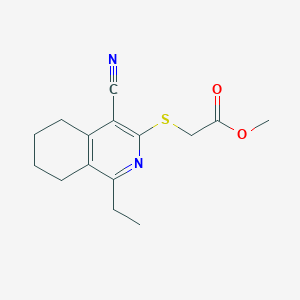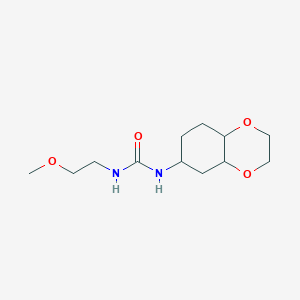![molecular formula C12H19Cl B2751016 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane CAS No. 2287280-56-0](/img/structure/B2751016.png)
1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-cyclohexylbicyclo[111]pentane is a unique organic compound characterized by its bicyclo[111]pentane core structureThe bicyclo[1.1.1]pentane framework is known for its rigidity and ability to act as a bioisostere for para-substituted benzene rings, making it a valuable scaffold in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane typically involves the preparation of [1.1.1]propellane as a key intermediate. One common method starts with the conversion of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane to [1.1.1]propellane using methyllithium in diethyl ether . The [1.1.1]propellane is then reacted with cyclohexylmagnesium bromide to introduce the cyclohexyl group, followed by chloromethylation to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This approach allows for efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to yield hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the chloromethyl group to an alcohol.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the chloromethyl group to a methyl group.
Major Products Formed:
Substitution Products: Azides, thiocyanates, and other substituted derivatives.
Oxidation Products: Alcohols and carboxylic acids.
Reduction Products: Hydrocarbons and methyl derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its chloromethyl and cyclohexyl groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-(Chloromethyl)bicyclo[1.1.1]pentane: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.
3-Cyclohexylbicyclo[1.1.1]pentane: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
1-(Bromomethyl)-3-cyclohexylbicyclo[1.1.1]pentane: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity.
Uniqueness: 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane is unique due to the presence of both the chloromethyl and cyclohexyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s versatility in various applications, making it a valuable tool in scientific research and industrial applications .
Propiedades
IUPAC Name |
1-(chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBNXLUQHQGKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B2750934.png)


![methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2750940.png)
![2-(benzylsulfanyl)-1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2750941.png)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2750945.png)



![N'-(2-methoxyphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2750952.png)

![3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2750955.png)

